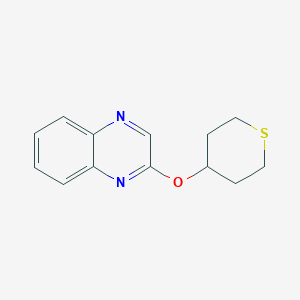

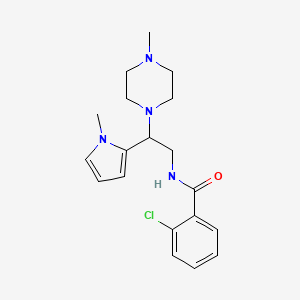

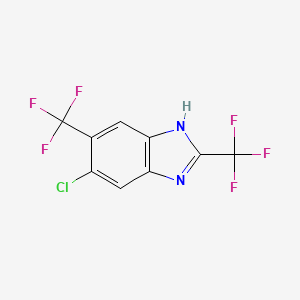

![molecular formula C23H29N5O2S2 B2716654 2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1207038-52-5](/img/structure/B2716654.png)

2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide” is a complex organic molecule. It belongs to a class of compounds known as thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Aplicaciones Científicas De Investigación

Novel Thiopyrimidine-Glucuronide Compounds with Biological Activities

Research focused on thiopyrimidine compounds, like the one , has led to the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. These studies highlight the versatility of thiopyrimidine scaffolds in medicinal chemistry, particularly in the design of compounds with potential therapeutic applications. The formation of a dihydropyrimidine skeleton through key intermediates and the installation of a pyrimidine ring with an amino group are critical steps in this synthesis, characterizing the structural complexity and potential of such compounds for further biological evaluation (R. Wanare, 2022).

Antimicrobial Activity of New Heterocycles

Incorporating thiopyrimidine moieties into heterocyclic compounds has also been explored for antimicrobial purposes. These efforts have yielded new heterocycles with significant antimicrobial activity, demonstrating the potential of thiopyrimidine derivatives in addressing resistance and developing new antimicrobial agents. The structural diversity of these compounds, achieved through innovative synthetic strategies, underscores the role of thiopyrimidine scaffolds in the discovery of new drugs with antimicrobial properties (Samir Bondock et al., 2008).

Crystal Structure Insights

The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, providing valuable insights into the conformational preferences and molecular interactions of these compounds. Such structural information is crucial for understanding the molecular basis of their biological activities and for guiding the design of compounds with improved efficacy and selectivity. These studies highlight the importance of detailed structural analysis in the development of new therapeutic agents based on thiopyrimidine scaffolds (S. Subasri et al., 2016).

Glutaminase Inhibitors for Cancer Therapy

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including thiopyrimidine derivatives, have shown potential as glutaminase inhibitors. These compounds are explored for their ability to attenuate the growth of cancer cells, illustrating the potential of thiopyrimidine derivatives in cancer therapy. By targeting metabolic pathways specific to cancer cells, such as glutaminase activity, these compounds offer a promising approach to cancer treatment (K. Shukla et al., 2012).

Mecanismo De Acción

The compound also contains an imidazole ring, which is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O2S2/c1-5-27(6-2)22-25-20-19(32-22)21(30)28(14(3)4)23(26-20)31-13-18(29)24-17-11-10-15-8-7-9-16(15)12-17/h10-12,14H,5-9,13H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVAPDBKDVAANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(CCC4)C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

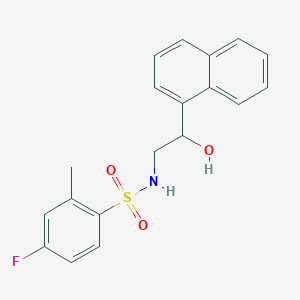

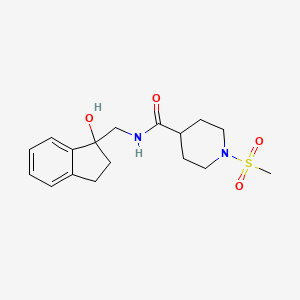

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

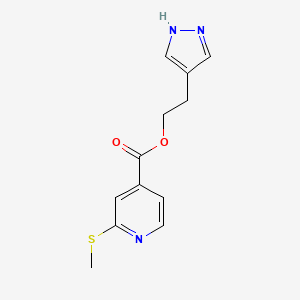

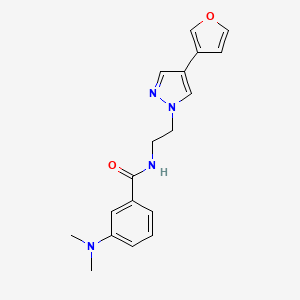

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)

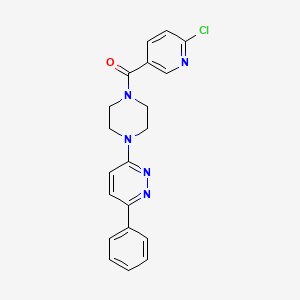

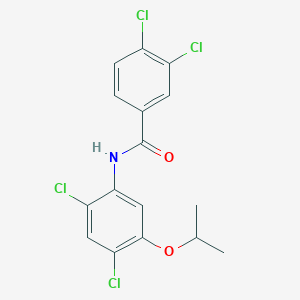

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)